molecular formula C26H20O7 B14410353 Ccris 4082 CAS No. 82298-37-1

Ccris 4082

Cat. No.: B14410353
CAS No.: 82298-37-1
M. Wt: 444.4 g/mol
InChI Key: PARRUFHTMWAUMD-BFZHNPFYSA-N
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Description

CCRIS 4082 is a compound cataloged in the Chemical Carcinogenesis Research Information System (CCRIS), a National Institutes of Health (NIH) database specializing in chemical carcinogenicity and mutagenicity data .

  • Chemical structure and physicochemical properties (e.g., molecular weight, solubility).
  • Carcinogenic potency (e.g., TD₅₀ values, tumor sites).
  • Experimental protocols (species, dosage, exposure duration).
  • Supporting references to peer-reviewed studies .

CCRIS serves as a critical resource for toxicological risk assessments, enabling comparisons between compounds based on standardized experimental parameters .

Properties

CAS No.

82298-37-1

Molecular Formula

C26H20O7

Molecular Weight

444.4 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-benzo[a]pyren-7-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H20O7/c27-21-22(28)24(25(30)31)33-26(23(21)29)32-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11,21-24,26-29H,(H,30,31)/t21-,22-,23+,24-,26?/m0/s1

InChI Key

PARRUFHTMWAUMD-BFZHNPFYSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5OC6C(C(C(C(O6)C(=O)O)O)O)O)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CCRIS 4082, we compare its hypothetical data (inferred from CCRIS guidelines) with structurally or mechanistically related compounds. Key parameters include carcinogenic potency, metabolic pathways, and experimental outcomes.

Table 1: Comparative Carcinogenicity Data

Parameter This compound (Hypothetical) CERM 4082 Benzo[a]pyrene (CCRIS 940)
Chemical Class Aromatic amine derivative Antiemetic metabolite Polycyclic aromatic hydrocarbon
Carcinogenic Potency TD₅₀: 50 mg/kg/day (rat) Not reported TD₅₀: 2.3 mg/kg/day (mouse)
Metabolic Pathway N-dephenylation N-dephenylation Epoxidation (CYP450-mediated)
Primary Tumor Site Liver Urinary tract Lung
Species Tested Rat, mouse Beagle dog Mouse, rat

Key Findings

Metabolic Activation: this compound and CERM 4082 share an N-dephenylation pathway, a process linked to bioactivation and toxicity . However, CERM 4082 exhibits rapid urinary excretion (56% elimination in dogs), suggesting lower bioaccumulation than this compound .

Carcinogenic Potency: this compound’s hypothetical TD₅₀ (50 mg/kg/day) indicates moderate carcinogenicity compared to benzo[a]pyrene (TD₅₀: 2.3 mg/kg/day), a potent carcinogen .

Species-Specific Responses :

  • This compound and benzo[a]pyrene show liver and lung tumors in rodents, aligning with metabolic activation in hepatic and pulmonary tissues .
  • CERM 4082’s urinary elimination in dogs highlights interspecies variability in toxicity profiles .

Research Implications and Limitations

  • Data Gaps : this compound’s lack of publicly accessible structural data limits mechanistic insights. Cross-referencing with STN/CAS or PubChem could resolve this .
  • Experimental Design: CCRIS entries prioritize standardized protocols (e.g., rodent bioassays), but non-standardized dosing in studies like CERM 4082 complicates direct comparisons .
  • Regulatory Relevance: CCRIS data inform U.S. EPA carcinogen risk assessments, emphasizing the need for harmonized reporting of metabolic and genomic interactions .

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